Cas no 1443313-17-4 (3,5-Difluorophenethyl ethyl oxalate)

3,5-Difluorophenethyl ethyl oxalate is a fluorinated organic compound with potential applications in pharmaceutical and agrochemical synthesis. Its structure, featuring difluorinated phenyl and ethyl oxalate moieties, offers enhanced reactivity and selectivity in cross-coupling and esterification reactions. The presence of fluorine atoms improves metabolic stability and bioavailability, making it valuable in drug development. This compound is typically used as an intermediate in the synthesis of more complex molecules, particularly those requiring fluorinated aromatic frameworks. Its high purity and well-defined chemical properties ensure consistent performance in research and industrial processes. Proper handling under controlled conditions is recommended due to its reactive nature.
3,5-Difluorophenethyl ethyl oxalate structure
1443313-17-4 structure
Product name:3,5-Difluorophenethyl ethyl oxalate
CAS No:1443313-17-4
MF:C12H12F2O4
MW:258.218091011047
CID:5745984
PubChem ID:91656034

3,5-Difluorophenethyl ethyl oxalate Chemical and Physical Properties

Names and Identifiers

    • 3,5-Difluorophenethylethyloxalate
    • 3,5-Difluorophenethyl ethyl oxalate
    • 1443313-17-4
    • O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate
    • 2-~{O}-[2-(3,5-difluorophenyl)ethyl] 1-~{O}-ethyl oxalate
    • Ethanedioic acid, 1-[2-(3,5-difluorophenyl)ethyl] 2-ethyl ester
    • MDL: MFCD15145498
    • Inchi: 1S/C12H12F2O4/c1-2-17-11(15)12(16)18-4-3-8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3
    • InChI Key: IOMVHAUIUGGPJY-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1)CCOC(C(=O)OCC)=O)F

Computed Properties

  • Exact Mass: 258.07036518g/mol
  • Monoisotopic Mass: 258.07036518g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • Density: 1.267±0.06 g/cm3(Predicted)
  • Boiling Point: 302.8±32.0 °C(Predicted)

3,5-Difluorophenethyl ethyl oxalate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD12142809-1g
3,5-Difluorophenethyl ethyl oxalate
1443313-17-4 97%
1g
$437 2024-07-23
Crysdot LLC
CD12142809-5g
3,5-Difluorophenethyl ethyl oxalate
1443313-17-4 97%
5g
$1177 2024-07-23
Crysdot LLC
CD12142809-25g
3,5-Difluorophenethyl ethyl oxalate
1443313-17-4 97%
25g
$3393 2024-07-23
Crysdot LLC
CD12142809-10g
3,5-Difluorophenethyl ethyl oxalate
1443313-17-4 97%
10g
$1882 2024-07-23

Additional information on 3,5-Difluorophenethyl ethyl oxalate

Professional Introduction to 3,5-Difluorophenethyl ethyl oxalate (CAS No. 1443313-17-4)

3,5-Difluorophenethyl ethyl oxalate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service Number (CAS No.) 1443313-17-4, represents a unique structural motif that combines fluorine substitution with an ethyl oxalate moiety. The presence of fluorine atoms at the 3rd and 5th positions of the phenethyl backbone introduces specific electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.

The ethyl oxalate group in the molecular structure not only contributes to the compound's solubility and reactivity but also serves as a potential site for further functionalization. Such structural features are highly sought after in drug discovery programs, where modularity and tunability are key criteria for optimizing pharmacokinetic and pharmacodynamic profiles. The compound's synthesis involves multi-step organic transformations, including fluorination and esterification processes, which highlight its complexity and the expertise required for its preparation.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacological activity compared to their non-fluorinated counterparts. Studies have demonstrated that fluorine atoms can influence both the electronic distribution and the conformational flexibility of molecules, which are critical factors in determining their biological efficacy. The 3,5-difluorophenethyl moiety, in particular, has been explored in various contexts, including its potential as a ligand for G-protein coupled receptors (GPCRs) and ion channels.

One of the most compelling aspects of 3,5-Difluorophenethyl ethyl oxalate is its versatility as a building block for drug candidates. Researchers have leveraged this scaffold to design molecules with targeted therapeutic effects. For instance, derivatives of this compound have been investigated for their potential role in modulating neurotransmitter systems, such as dopamine and serotonin pathways. These pathways are implicated in a wide range of neurological disorders, including depression, anxiety, and neurodegenerative diseases. The introduction of fluorine atoms into these systems has been shown to enhance receptor selectivity and prolong the duration of action.

The ethyl oxalate functionality also opens up possibilities for further chemical modifications. For example, hydrolysis or transesterification reactions can yield new derivatives with altered physicochemical properties. Such modifications are essential for optimizing drug delivery systems, including formulations designed for oral administration or targeted release mechanisms. Additionally, the oxalate group can serve as a handle for conjugation with other biomolecules, such as peptides or antibodies, to develop novel biopharmaceuticals.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in developing next-generation therapeutics. The ability to fine-tune molecular properties through strategic fluorination has led to several FDA-approved drugs that incorporate fluorine atoms at key positions within their structures. 3,5-Difluorophenethyl ethyl oxalate exemplifies this trend by offering a versatile platform that can be adapted to meet specific therapeutic needs. Its unique combination of structural elements makes it particularly interesting for researchers working on central nervous system (CNS) drugs, where blood-brain barrier penetration is often a critical challenge.

In academic research circles, 3,5-Difluorophenethyl ethyl oxalate has been employed in studies aimed at understanding the relationship between molecular structure and biological activity. Computational modeling techniques have been used to predict how changes in the substituent pattern affect receptor binding affinity and metabolic stability. These studies not only provide insights into drug design principles but also contribute to the broader understanding of molecular recognition processes at the atomic level.

The synthesis of 1443313-17-4 presents both challenges and opportunities for synthetic chemists. While fluorinated compounds often require specialized conditions to prevent unwanted side reactions, they also offer unique reactivity patterns that can be exploited to construct complex architectures efficiently. Advances in synthetic methodologies have made it possible to introduce fluorine atoms with greater precision and fewer byproducts than was previously possible. This progress has democratized access to fluorinated building blocks like 3,5-Difluorophenethyl ethyl oxalate, enabling more researchers to explore its potential applications.

The 3-position fluoro substituent is particularly noteworthy due to its ability to modulate electronic effects through induction and resonance interactions with adjacent aromatic rings. This feature has been exploited in designing molecules with enhanced binding interactions at protein targets. Similarly, the 5-position fluoro group contributes additional steric bulk while maintaining electronic tuning capabilities. Together, these two fluoro atoms create a balanced scaffold that allows for fine-grained control over molecular properties.

The ethyl oxalate moiety further enhances this balance by providing a polar region that can interact favorably with biological targets while also serving as an anchor point for additional chemical modifications if needed during later stages of drug development. This dual functionality makes 1443313-17-4 an attractive intermediate for medicinal chemists seeking molecules with both potency and flexibility.

In conclusion, 3,5-Difluorophenethyl ethyl oxalate (CAS No. 1443313-17-4) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological applications. Its combination of fluorine substitution at strategic positions along with an easily modifiable ethyl oxalate group provides chemists with ample opportunities to develop novel therapeutics targeting various diseases ranging from neurological disorders to metabolic conditions where precise molecular control is essential.

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